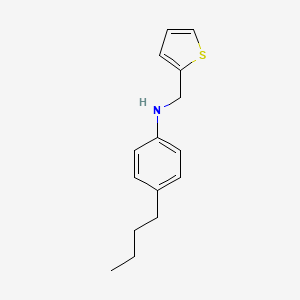

4-butyl-N-(thiophen-2-ylmethyl)aniline

Beschreibung

4-Butyl-N-(thiophen-2-ylmethyl)aniline is a substituted aniline derivative characterized by a butyl group at the para-position of the benzene ring and a thiophen-2-ylmethyl moiety attached to the nitrogen atom. Its molecular formula is C₁₅H₁₉NS, with a molecular weight of 245.38 g/mol . While its exact CAS number is unspecified in available literature, the compound is listed in chemical supplier databases, indicating its relevance in synthetic chemistry and materials science.

Eigenschaften

Molekularformel |

C15H19NS |

|---|---|

Molekulargewicht |

245.4 g/mol |

IUPAC-Name |

4-butyl-N-(thiophen-2-ylmethyl)aniline |

InChI |

InChI=1S/C15H19NS/c1-2-3-5-13-7-9-14(10-8-13)16-12-15-6-4-11-17-15/h4,6-11,16H,2-3,5,12H2,1H3 |

InChI-Schlüssel |

YEBLUMXBTMCCED-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)NCC2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-butylaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-butyl-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present on the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-butyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-butyl-N-(thiophen-2-ylmethyl)aniline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

Structural and Electronic Insights

- Electronic Effects :

- The butyl group in 4-butyl-N-(thiophen-2-ylmethyl)aniline acts as an electron-donating substituent, slightly increasing the electron density on the aromatic ring compared to the parent compound .

- Ethynyl groups (e.g., in 3-ethynyl-N-(thiophen-2-ylmethyl)aniline) introduce rigidity and extended conjugation, making such derivatives candidates for organic semiconductors .

Key Research Findings

- Crystallographic Studies : The nitro-substituted analog, 4-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, adopts a planar conformation in its crystal structure, with intramolecular hydrogen bonding stabilizing the imine group . This suggests that substituents in 4-butyl-N-(thiophen-2-ylmethyl)aniline may similarly influence molecular geometry.

- NMR Characterization : For N-(thiophen-2-ylmethyl)aniline, ¹H NMR shows distinct resonances for the thiophene protons (δ 7.01–7.24 ppm) and the methylene bridge (δ 4.55 ppm) . These signals shift subtly in alkyl-substituted derivatives due to electronic effects.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.